molecular formula C22H24N2O4S2 B2618447 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 898452-08-9

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2618447
CAS No.: 898452-08-9
M. Wt: 444.56
InChI Key: LETHIHQHJSVABE-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that features a unique combination of indole, thiophene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring can be functionalized at the nitrogen position using alkylation reactions.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the indole and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing sulfonamides.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination of aromatic rings.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from sulfonamides.

    Substitution: Halogenated indole or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. The indole and thiophene rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The sulfonamide group is a common motif in many drugs, contributing to the compound’s ability to inhibit enzymes and receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can bind to protein pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(indolin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide: Lacks the thiophene ring, potentially altering its electronic properties and biological activity.

    N-(2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide: Lacks the indole ring, which may reduce its ability to interact with certain biological targets.

    2,5-Dimethoxybenzenesulfonamide: A simpler structure that lacks both the indole and thiophene rings, making it less versatile in terms of chemical reactivity and biological activity.

Uniqueness

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of indole, thiophene, and sulfonamide groups

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-27-17-9-10-20(28-2)22(14-17)30(25,26)23-15-19(21-8-5-13-29-21)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETHIHQHJSVABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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